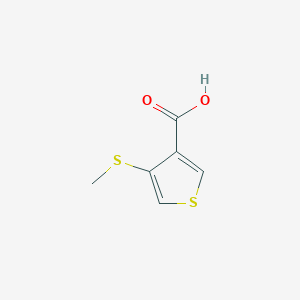
(R)-3-hydroxy-4-methylpentanoic acid
Vue d'ensemble
Description
The compound “®-3-hydroxy-4-methylpentanoic acid” is an organic compound. The “R” in its name indicates the configuration of the chiral center . The “3-hydroxy” indicates a hydroxyl group (-OH) attached to the third carbon atom in the pentanoic acid chain. The “4-methyl” indicates a methyl group (-CH3) attached to the fourth carbon atom in the chain.
Synthesis Analysis
The synthesis of a compound like “®-3-hydroxy-4-methylpentanoic acid” would likely involve the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry . The exact method would depend on the starting materials and the specific reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds present, the arrangement of atoms, and the presence of functional groups .
Chemical Reactions Analysis
The reactivity of a compound like “®-3-hydroxy-4-methylpentanoic acid” would depend on its functional groups. The carboxylic acid group (-COOH) is typically quite reactive and can undergo a variety of reactions, including esterification, amide formation, and decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups (like the carboxylic acid and hydroxyl groups in “®-3-hydroxy-4-methylpentanoic acid”) would suggest that the compound is likely to be soluble in polar solvents .
Applications De Recherche Scientifique
Stereoselective Synthesis
(R)-3-hydroxy-4-methylpentanoic acid is utilized in stereoselective synthesis processes. Braun and Gräf (2003) demonstrated its use in a stereoselective aldol reaction, highlighting its effectiveness in producing enantioselective products, which is crucial in the synthesis of chiral compounds (Braun & Gräf, 2003).
Marine Toxin Analysis
Giordano et al. (1999) reported the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, closely related to (R)-3-hydroxy-4-methylpentanoic acid. Their work facilitated the assignment of stereochemistry in marine toxins like janolusimide (Giordano, Spinella, & Sodano, 1999).
Wine Aroma Analysis
Gracia-Moreno et al. (2015) developed methods for quantitatively determining hydroxy acids, including analogs of (R)-3-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. Their research contributes to understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Substituted Ester Formation in Wine
Lytra et al. (2017) explored the quantification and enantiomeric separation of substituted acids in wine, including forms of (R)-3-hydroxy-4-methylpentanoic acid. They found correlations between wine age and the levels of these compounds, providing insights into wine aging processes (Lytra, Franc, Cameleyre, & Barbe, 2017).
Organoleptic Impact in Wine
Further research by Lytra et al. (2012) focused on the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wine. Their study revealed that these compounds significantly contribute to the fruity aromas in wines, enhancing our understanding of wine's sensory characteristics (Lytra, Tempère, de Revel, & Barbe, 2012).
Cancer Research
Jones and Young (1966) investigated the reactions of lactones, including derivatives of 4-methylpentanoic acid, with primary amines. This research provided insightsinto the mechanisms of action of carcinogenic lactones, contributing to the field of cancer research and chemical toxicity (Jones & Young, 1966).
Synthesis of Non-Coded Amino Acids
Tarver, Terranova, and Joullié (2004) reported the stereoselective synthesis of (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acid, a non-coded amino acid found in cyclomarin A. This work contributes to the synthesis of complex natural products and their analogs (Tarver, Terranova, & Joullié, 2004).
Analytical Chemistry
In the field of analytical chemistry, Lewer and MacMillan (1983) conducted a nuclear magnetic resonance (NMR) study of the reaction of 3-hydroxy-3-methylpentane-1,5-dioic acid, which is structurally related to (R)-3-hydroxy-4-methylpentanoic acid. Their study provides insights into the synthesis of complex compounds using NMR analysis (Lewer & MacMillan, 1983).
Biopolymer Research
Holmes (1988) discussed the microbial production of polymers and copolymers based on 3-hydroxypropionic acid, including derivatives like (R)-3-hydroxy-4-methylpentanoic acid. This research is significant for biopolymer production and applications in various industries (Holmes, 1988).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYOWLXYZJSN-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439157 | |
| Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-hydroxy-4-methylpentanoic acid | |
CAS RN |
77981-87-4 | |
| Record name | (3R)-3-hydroxy-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



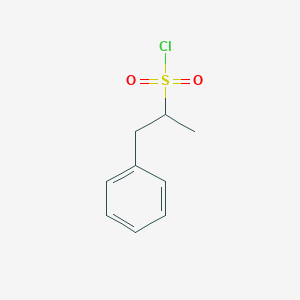
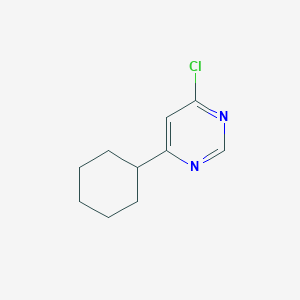
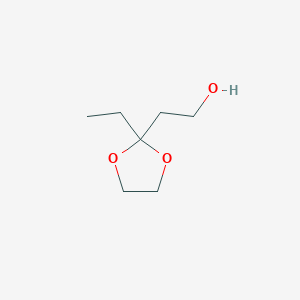

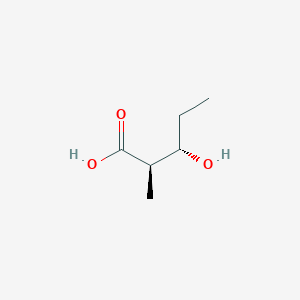


![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B3386929.png)
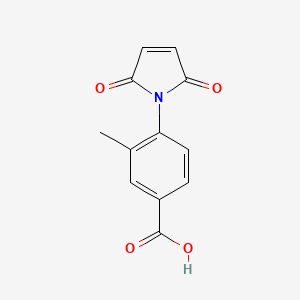
![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B3386945.png)



